

In-depth Technical Guide: Thermal Stability and Decomposition of 1-lodo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025



Disclaimer: Publicly available scientific literature and safety data sheets lack specific experimental data on the thermal stability and decomposition of **1-iodo-2-butene**. This guide, therefore, provides available information on the compound and discusses the general thermal behavior of related allylic iodides. The information regarding decomposition is based on general chemical principles and data for analogous compounds and should be treated as illustrative rather than definitive for **1-iodo-2-butene**.

Introduction

1-lodo-2-butene is an organoiodine compound with the chemical formula C4H7I.[1][2] As an allylic iodide, its chemical behavior is significantly influenced by the presence of the carbon-carbon double bond adjacent to the carbon-iodine bond. This structural feature is expected to play a crucial role in its thermal stability and decomposition pathways. This document aims to provide a comprehensive overview of the known properties of **1-iodo-2-butene** and to extrapolate its likely thermal decomposition characteristics based on the behavior of similar chemical structures.

Physicochemical Properties of 1-lodo-2-butene

A summary of the known physical and chemical properties of **1-iodo-2-butene** is presented below. This data is essential for its safe handling and for the design of any experimental studies.



Property	Value	Source
Molecular Formula	C4H7I	[1][2]
Molecular Weight	182.00 g/mol	[1]
CAS Number	627-24-7	[1][2]
IUPAC Name	(E)-1-iodobut-2-ene	[1]
Physical State	Liquid (presumed)	
Boiling Point	Not available	[3]
Melting Point	Not available	[3]
Density	Not available	[3]

Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **1-iodo-2-butene** is classified with the following hazards:

- Flammable liquid and vapor (H226)[1]
- Causes skin irritation (H315)[1]
- Causes serious eye damage (H318)[1]
- May cause respiratory irritation (H335)[1]

Standard safe handling procedures for flammable and corrosive liquids should be strictly followed. This includes working in a well-ventilated fume hood and using appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat.

General Principles of Thermal Decomposition of Allylic Iodides

While specific data for **1-iodo-2-butene** is unavailable, the thermal decomposition of allylic halides, in general, is understood to proceed through several key steps. The carbon-iodine (C-



I) bond is the weakest bond in the molecule and is therefore the most likely site for initial bond cleavage upon heating.

Expected Decomposition Pathway:

The thermal decomposition of **1-iodo-2-butene** is anticipated to be initiated by the homolytic cleavage of the C-I bond, which would generate a butenyl radical and an iodine radical.

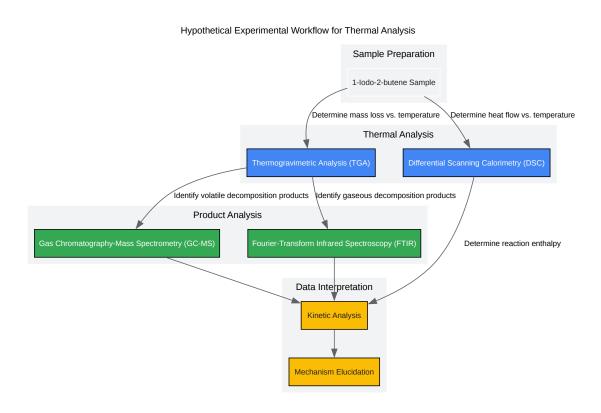
- Initiation: The primary step is the breaking of the carbon-iodine bond to form radicals. CH3-CH=CH-CH2I → CH3-CH=CH-CH2• + I•
- Propagation/Termination: The resulting radicals can then undergo a variety of reactions, including:
 - Recombination: Two radicals can recombine.
 - Disproportionation: A hydrogen atom is transferred from one radical to another.
 - Elimination: Further decomposition of the butenyl radical.
 - Reaction with parent molecule: A radical can abstract an atom from an intact **1-iodo-2-butene** molecule.

For related compounds, such as 1-iodobutane, hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen iodide.[4] It is reasonable to expect that the decomposition of **1-iodo-2-butene** would also produce these substances, in addition to a complex mixture of hydrocarbons.

The study of the thermal decomposition of alkyl iodides on aluminum surfaces has shown that C-I bond scission is a key step and that the resulting alkyl fragments can undergo further reactions like β-hydride elimination.[5]

A simplified, hypothetical workflow for investigating the thermal decomposition of **1-iodo-2-butene** is presented below.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. 1-lodo-2-butene | C4H7I | CID 6432602 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-lodo-2-butene [webbook.nist.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. experts.illinois.edu [experts.illinois.edu]
- To cite this document: BenchChem. [In-depth Technical Guide: Thermal Stability and Decomposition of 1-Iodo-2-butene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3275544#thermal-stability-and-decomposition-of-1-iodo-2-butene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com